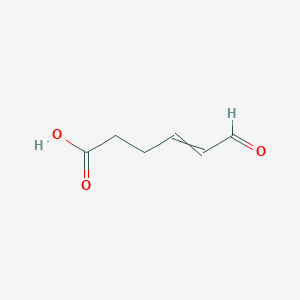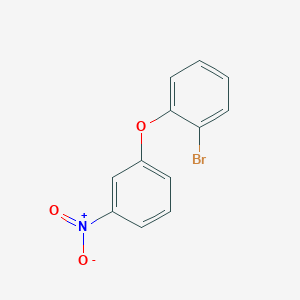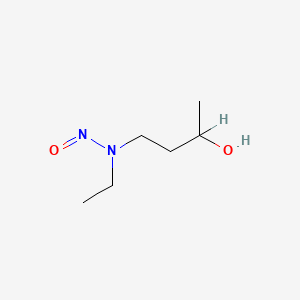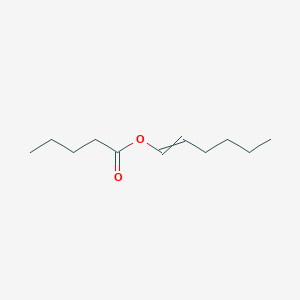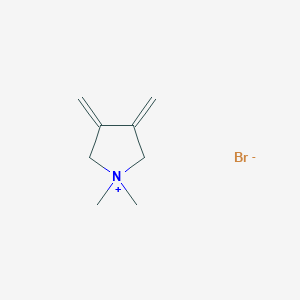
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is a quaternary ammonium compound It is characterized by its unique structure, which includes a pyrrolidine ring with dimethyl and dimethylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidinium salts.
Applications De Recherche Scientifique
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antispasmodic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it may inhibit cholinesterase enzymes, resulting in increased levels of acetylcholine and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethylpyrrolidin-1-ium bromide
- 1,1-Dimethyl-3-hydroxypyrrolidinium bromide
- 1,4-Dimethylbenzene
Uniqueness
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80931-49-3 |
|---|---|
Formule moléculaire |
C8H14BrN |
Poids moléculaire |
204.11 g/mol |
Nom IUPAC |
1,1-dimethyl-3,4-dimethylidenepyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C8H14N.BrH/c1-7-5-9(3,4)6-8(7)2;/h1-2,5-6H2,3-4H3;1H/q+1;/p-1 |
Clé InChI |
LJBDXRJZYAHQJQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CC(=C)C(=C)C1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


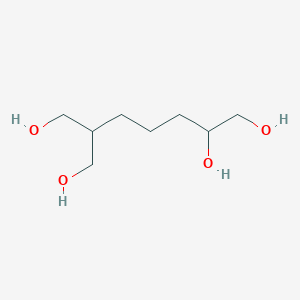

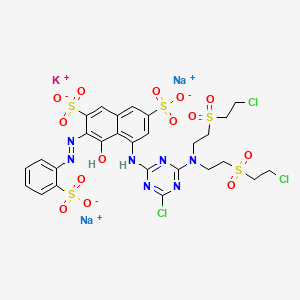

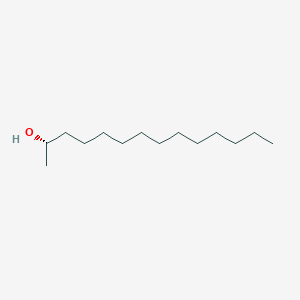
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
